2-Bromo-1-(3-chloro-5-(trifluoromethyl)pyridin-2-yl)ethanone
Overview
Description
“2-Bromo-1-(3-chloro-5-(trifluoromethyl)pyridin-2-yl)ethanone” is a chemical compound that belongs to the class of organic compounds known as trifluoromethylpyridines . These are organofluorine compounds that contain a pyridine ring substituted with a trifluoromethyl group .
Synthesis Analysis
Trifluoromethylpyridines, including “this compound”, are synthesized using various methods . For example, 2-chloro-5-methylpyridine or 2-chloro-5-(chloromethyl)pyridine can be chlorinated under liquid-phase conditions to afford the intermediate 2,3-dichloro-5-(trichloromethyl)pyridine (2,3,5-DCTC); subsequent vapor–phase .
Molecular Structure Analysis
The molecular structure of “this compound” consists of a pyridine ring substituted with a bromo, chloro, and trifluoromethyl group . The InChI code for this compound is 1S/C6H2BrClF3N/c7-5-4(8)1-3(2-12-5)6(9,10)11/h1-2H .
Scientific Research Applications
Synthesis Methods
- 2-Bromo-1-(3-chloro-5-(trifluoromethyl)pyridin-2-yl)ethanone and its derivatives have been synthesized for various research purposes. For instance, a study demonstrated the synthesis of 1-(6-Bromo-pyridin-3-yl)-ethanone, utilizing 2,5-dibromo-pyridine as the starting material. This process involved reactions like magnesium halide exchange and nucleophilic substitution, achieving an overall yield of 81% (Jin, 2015).
Chemical Transformations and Reactions
- The compound has been utilized in studying the formation of pyridylcarbene intermediates. For example, bromo-3-methyl-(1,2,3)triazolo(1,5-a)pyridine decomposed to form pyridylcarbene, which led to the formation of various pyridine derivatives including 1-(6-bromopyridin-2-yl)ethanone (Abarca et al., 2006).
- Another study involved sodium dithionite-initiated coupling of 1-bromo-1-chloro-2,2,2-trifluoro-ethane with pyrroles, yielding 5-(trifluoromethyl)dipyrromethanes as the main product (Dmowski et al., 2003).
Biological Applications
- Certain derivatives of this compound have demonstrated significant biological activities. For instance, novel dienone pyridine ethanone curcumin analogues synthesized through nucleophilic substitution reactions showed tumor growth inhibition and antiangiogenic effects in vivo (Chandru et al., 2008).
Spectroscopic and Theoretical Studies
- Studies have also been conducted on the spectroscopic characterization of related compounds like 5-Bromo-2-(trifluoromethyl)pyridine, employing techniques like FT-IR and NMR spectroscopy. Theoretical studies like density functional theory (DFT) were used for understanding the molecular structure and properties (Vural & Kara, 2017).
Properties
IUPAC Name |
2-bromo-1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]ethanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4BrClF3NO/c9-2-6(15)7-5(10)1-4(3-14-7)8(11,12)13/h1,3H,2H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FCJKIKJRFCJROU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=C1Cl)C(=O)CBr)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4BrClF3NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.47 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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